Home > Products > Screening Compounds P15468 > Zotiraciclib hydrochloride
Zotiraciclib hydrochloride -

Zotiraciclib hydrochloride

Catalog Number: EVT-13532752
CAS Number:
Molecular Formula: C23H25ClN4O
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zotiraciclib hydrochloride, also known as TG02 or SB-1317, is a novel multi-cyclin dependent kinase inhibitor currently under investigation for its therapeutic potential in treating various cancers, particularly glioblastoma and anaplastic astrocytoma. The compound is classified as an antineoplastic agent and belongs to the category of heterocyclic compounds with four or more rings. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinases, specifically targeting CDK-9, which plays a crucial role in regulating cell cycle progression and transcriptional control in cancer cells .

Synthesis Analysis

The synthesis of Zotiraciclib hydrochloride involves several intricate steps. The initial phase typically includes the formation of a pyrrolo[2,3-d]pyrimidine core through intramolecular cyclization. This is achieved using tetrabutylammonium fluoride in tetrahydrofuran, followed by various substitution reactions to introduce functional groups necessary for biological activity. A notable step in the synthesis is the macrocyclization process, which employs Grubb’s second-generation catalyst to form the final compound .

Technical Details

  • Starting Materials: Various nitrogen-containing heterocycles and alkylating agents.
  • Key Reagents: Tetrabutylammonium fluoride, Grubb’s catalyst.
  • Solvents: Tetrahydrofuran and butanol are commonly used during different stages of synthesis.
Molecular Structure Analysis

The molecular formula of Zotiraciclib hydrochloride is C23H24N4OC_{23}H_{24}N_{4}O, with a molecular weight of approximately 372.5g/mol372.5\,g/mol. The compound features a complex tetracyclic structure characterized by multiple nitrogen atoms and a unique arrangement that contributes to its biological activity.

Structural Data

  • Molecular Weight: 372.5 g/mol
  • Exact Mass: 372.19501140 g/mol
  • Topological Polar Surface Area: 50.3 Ų
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 0

This structural complexity is essential for its interaction with target proteins within cancer cells .

Chemical Reactions Analysis

Zotiraciclib hydrochloride undergoes several chemical reactions during its synthesis and within biological systems. The key reactions include:

  • Intramolecular Cyclization: Formation of the pyrimidine core.
  • Substitution Reactions: Introduction of various functional groups that enhance solubility and bioactivity.
  • Macrocyclization: Final assembly into the active compound using specific catalysts.

These reactions are critical for achieving the desired pharmacological properties and ensuring effective inhibition of cyclin-dependent kinases .

Mechanism of Action

The primary mechanism of action for Zotiraciclib hydrochloride involves the inhibition of cyclin-dependent kinase 9. By inhibiting this kinase, Zotiraciclib disrupts the phosphorylation of transcription factors such as c-MYC and MCL-1, leading to a decrease in survival proteins that are often overexpressed in tumors like glioblastoma. This results in reduced tumor cell proliferation and increased apoptosis .

Process Data

  • Target Kinases: CDK-9, CDK-2, CDK-5.
  • Effects on Tumor Cells: Induces apoptosis through depletion of survival proteins.
Physical and Chemical Properties Analysis

Zotiraciclib hydrochloride exhibits distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability data under various conditions (temperature, pH) is crucial for formulation development.
  • Reactivity: Reacts with nucleophiles during synthesis; stability against hydrolysis is important for shelf-life.

These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings .

Applications

Zotiraciclib hydrochloride is primarily being explored for its applications in oncology:

  • Clinical Trials: Currently undergoing Phase I/II trials for glioblastoma and anaplastic astrocytoma.
  • Combination Therapies: Investigated in combination with radiotherapy or other chemotherapeutic agents like temozolomide to enhance efficacy.

The ongoing research aims to establish its effectiveness as a treatment option for patients with these aggressive forms of cancer, particularly focusing on those who have limited therapeutic alternatives available .

Molecular Mechanisms of Action

Kinase Inhibition Profiling and Target Selectity

Zotiraciclib hydrochloride ((E/Z)-TG02 hydrochloride) is a rationally designed, orally bioavailable small-molecule macrocycle exhibiting potent multi-kinase inhibition. Its primary targets include cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3), with biochemical IC50 values of 13 nM (CDK2), 73 nM (JAK2), and 56 nM (FLT3), respectively [5] [7]. Notably, it demonstrates high selectivity for CDK9 (IC50 = 3 nM), a key regulator of transcriptional elongation [1] [8]. Additional targets within the Src kinase family include Lck (IC50 = 11 nM) and Fyn (IC50 = 15 nM), which are critically involved in B-cell receptor (BCR) signaling pathways [8] [4]. This broad yet selective kinase inhibition profile enables simultaneous targeting of cancer survival, proliferation, and microenvironment signaling.

Table 1: Primary Kinase Targets of Zotiraciclib Hydrochloride

Target KinaseBiological RoleIC50 (nM)Functional Consequence of Inhibition
CDK9Transcriptional elongation3RNA Pol II inactivation, rapid depletion of short-lived oncoproteins (e.g., Myc, Mcl-1)
CDK2Cell cycle progression13G1/S phase arrest, impaired DNA synthesis
JAK2Cytokine signaling73Disruption of survival signaling in hematological malignancies
FLT3Proliferation signaling56Anti-leukemic activity in FLT3-ITD mutants
Lck/FynBCR signal transduction11/15Blockade of NF-κB and Akt activation in lymphoid tissue

Transcriptional Modulation via RNA Polymerase II Phosphorylation Dynamics

The compound exerts profound transcriptional control through selective CDK9 inhibition. CDK9, as the catalytic core of positive transcription elongation factor b (P-TEFb), phosphorylates Ser2 residues within the C-terminal domain (CTD) of RNA polymerase II (Pol II) [1] [8]. Zotiraciclib hydrochloride disrupts this phosphorylation, inducing rapid dissociation of Pol II from DNA templates. This halts transcriptional elongation, preferentially affecting genes with short-lived mRNAs and high turnover rates [8]. Consequently, oncoproteins dependent on continuous transcription—particularly those with mRNA containing AU-rich elements (AREs) in their 3'-UTRs—are depleted within hours. In chronic lymphocytic leukemia (CLL) models, this mechanism caused >80% reduction in Mcl-1 protein within 4–6 hours, preceding apoptosis induction [8].

Disruption of CDK9-Mediated Survival Pathways

Beyond transcriptional arrest, CDK9 inhibition dismantles critical pro-survival circuits in malignancies. In glioblastoma, CDK9 blockade depletes c-MYC, which is overexpressed in >80% of tumors and drives metabolic reprogramming [1] [3]. In vitro studies demonstrate that zotiraciclib hydrochloride reduces c-MYC protein levels by >70%, suppressing downstream glycolytic enzymes and inducing energy crisis [3]. Simultaneously, it destabilizes anti-apoptotic proteins Mcl-1 and XIAP, whose transcripts are highly CDK9-dependent [8]. This dual depletion overcomes intrinsic apoptosis resistance:

  • In CLL, cytotoxicity occurs independently of prognostic markers (e.g., del17p) but requires BAX/BAK pore formation [8].
  • In glioma models, CDK9 inhibition synergizes with temozolomide by disabling Myc-mediated chemo-resistance [3] [1].

Synergistic Interactions with Alkylating Agents at the Metabolic Level

Zotiraciclib hydrochloride exhibits metabolic synergy with alkylating agents like temozolomide (TMZ). Preclinical glioma studies revealed that the compound:

  • Depletes DNA repair proteins: By suppressing transcription, it downregulates O6-methylguanine-DNA methyltransferase (MGMT) and homologous recombination (HR) components [3].
  • Induces bioenergetic stress: It inhibits mitochondrial electron transport chain complexes I/II and reduces ATP production by >50%, compromising cellular repair capacity [3].
  • Sensitizes TMZ-resistant cells: In TMZ-insensitive gliomas with elevated Myc, zotiraciclib resensitizes tumors by depleting Myc-driven nucleotide pools and base excision repair (BER) proteins [3].

Table 2: Metabolic Synergy Between Zotiraciclib Hydrochloride and Temozolomide

MechanismEffect of ZotiraciclibConsequence for TMZ EfficacyExperimental Evidence
Transcriptional repressionDownregulation of MGMT, BER enzymesReduced DNA damage repair3-fold increase in TMZ-induced DNA strand breaks
Energy depletionATP reduction via mitochondrial dysfunctionImpaired DNA repair kinetics57% decrease in ATP-dependent repair complex formation
Myc suppressionDepletion of nucleotide precursorsEnhanced DNA damage lethality80% decrease in dNTP pools in Mychigh gliomas

Clinical validation emerged in a phase I trial (NCT02942264) where zotiraciclib + dose-dense TMZ achieved 40% 4-month progression-free survival (PFS4) in recurrent glioblastoma versus 25% with metronomic TMZ [3].

Epigenetic Modulation Through Downregulation of Oncogenic Transcription Factors

The compound epigenetically reprograms cancer cells by destabilizing master transcription factors (TFs). By inhibiting CDK9-dependent TF phosphorylation, zotiraciclib hydrochloride accelerates proteasomal degradation of labile oncoproteins:

  • c-MYC: Degradation occurs via disrupted phosphorylation at Thr58/Ser62, enhancing FBW7-mediated ubiquitination. In glioblastoma, this suppresses Myc-dependent chromatin remodeling at metabolic gene enhancers [1] [3].
  • Mcl-1: Transcriptional inhibition combined with PEST sequence-mediated decay reduces Mcl-1 levels, derepressing pro-apoptotic BIM/BAX [8].
  • STATs: JAK2 inhibition prevents STAT3/5 phosphorylation, abrogating survival signals in leukemia stem cells [5] [8].

This TF network disruption creates an epigenetic "reset": chromatin immunoprecipitation (ChIP) assays in CLL cells showed 60% reduced Myc and Mcl-1 occupancy at target gene promoters [8].

Properties

Product Name

Zotiraciclib hydrochloride

IUPAC Name

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene;hydrochloride

Molecular Formula

C23H25ClN4O

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C23H24N4O.ClH/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);1H/b3-2-;

InChI Key

YPVRSANPCYTWDF-OLGQORCHSA-N

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl

Isomeric SMILES

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.